α-Ketobutyric Acid-13C4,d2 Sodium Salt
Description
Importance of Isotopic Labeling in Chemical Biology Research
Isotopic labeling is a foundational technique in chemical biology and metabolomics, enabling researchers to track the transformation of molecules within a biological system. numberanalytics.com By replacing certain atoms in a compound with their heavier, stable isotopes—such as replacing standard carbon-12 with carbon-13 (¹³C) or hydrogen with deuterium (B1214612) (D or ²H)—scientists can distinguish the labeled molecule from its naturally occurring counterparts. numberanalytics.com This distinction is crucial for a variety of analytical methods, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.gov
The primary advantage of using stable isotopes is that they are chemically identical to the more abundant forms, meaning they participate in biochemical reactions in the same way without disrupting the biological system. numberanalytics.com This allows for the direct analysis of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. numberanalytics.comnih.gov Such dynamic information is often unattainable through traditional methods that only measure the static concentrations of metabolites. nih.govbioanalysis-zone.com Isotope labeling helps researchers identify novel metabolites and pathways, quantify the contribution of different nutrient sources to cellular processes, and understand how metabolic networks are regulated in health and disease. tandfonline.comnih.gov
Overview of α-Ketobutyric Acid as a Key Metabolic Intermediate
α-Ketobutyric acid, also known as 2-oxobutanoic acid, is a central intermediate in the metabolism of several essential amino acids, including methionine, threonine, isoleucine, and cysteine. rupahealth.comwikipedia.org It is produced from the breakdown of threonine by the enzyme threonine dehydratase and from methionine and cysteine metabolism via the transsulfuration pathway. wikipedia.orghealthmatters.io
Once formed, α-ketobutyrate is transported into the mitochondria, where it is converted into propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex. wikipedia.orghealthmatters.io Propionyl-CoA can then be further metabolized to succinyl-CoA, which is a key component of the citric acid cycle (TCA cycle), a fundamental energy-producing pathway in cells. wikipedia.org This connection places α-ketobutyric acid at a critical crossroads, linking amino acid catabolism with central carbon metabolism. Its levels can be indicative of metabolic status and have been studied as a potential biomarker for conditions like maple syrup urine disease and acute coronary syndrome. rupahealth.com
Table 1: Metabolic Pathways Involving α-Ketobutyric Acid This interactive table summarizes the key metabolic processes where α-Ketobutyric Acid plays a role.
| Pathway Name | Role of α-Ketobutyric Acid | Key Precursors/Products |
|---|---|---|
| Amino Acid Metabolism | Intermediate in the catabolism of several amino acids. rupahealth.com | Precursors: Threonine, Methionine, Isoleucine. wikipedia.org |
| Transsulfuration Pathway | Byproduct of cysteine metabolism. rupahealth.comhealthmatters.io | Product: Cysteine. healthmatters.io |
| Propanoate Metabolism | Converted to propionyl-CoA. wikipedia.org | Product: Propionyl-CoA. wikipedia.org |
| Citric Acid (TCA) Cycle | Enters the cycle after conversion to succinyl-CoA. wikipedia.org | Product: Succinyl-CoA. wikipedia.org |
Significance of Specific 13C4,d2 Isotopic Enrichment for Advanced Mechanistic Studies
The specific isotopic labeling pattern of α-Ketobutyric Acid-13C4,d2 Sodium Salt is what makes it a particularly powerful research tool. In this molecule, all four carbon atoms are the heavy isotope ¹³C (13C4), and two hydrogen atoms on the third carbon are replaced by deuterium (d2). This dual labeling provides multiple layers of information for advanced mechanistic and metabolic flux studies. researchgate.netnih.gov
The ¹³C₄ label ensures that the entire carbon backbone of the molecule can be tracked as it is metabolized. This allows researchers to follow its conversion to propionyl-CoA and succinyl-CoA and trace its entry into the TCA cycle, unambiguously identifying which downstream molecules originated from the α-ketobutyrate tracer. nih.govnih.gov
The deuterium (d2) label at a specific position provides an additional, more subtle probe. The heavier mass of deuterium can sometimes cause a "kinetic isotope effect" (KIE), where reactions involving the breaking of a carbon-deuterium bond proceed at a different rate than those involving a carbon-hydrogen bond. nih.gov Observing a KIE can help researchers identify rate-limiting steps in a pathway and gain insight into the specific mechanisms of the enzymes involved. nih.gov Combining ¹³C and deuterium labels allows for more complex experimental designs to probe reaction reversibility and the activities of converging metabolic pathways with high precision.
Scope and Objectives of Academic Research Utilizing this compound
The unique structure of this compound makes it suitable for a range of sophisticated research applications, primarily within the field of ¹³C metabolic flux analysis (¹³C-MFA). nih.gov The overarching objective of using such a tracer is to quantitatively map the flow of metabolites through cellular reaction networks.
Academic research employing this compound focuses on several key areas:
Quantifying Amino Acid Catabolism: Researchers can precisely measure the rate at which amino acids like threonine and methionine are broken down by tracking the formation of labeled α-ketobutyrate and its subsequent products. nih.gov
Elucidating Anaplerotic Flux: The tracer can be used to determine the contribution of amino acid breakdown to the replenishment of TCA cycle intermediates (anaplerosis), a process vital for cell growth and function.
Investigating Disease Metabolism: In studies of metabolic diseases, this tracer can help pinpoint specific enzymatic defects or dysregulated pathways. For instance, it could be used to study alterations in amino acid metabolism in cancer cells or inborn errors of metabolism. nih.govnih.gov
Probing Enzyme Mechanisms: The dual C4,d2 label is ideal for detailed mechanistic studies of the branched-chain alpha-keto acid dehydrogenase complex and other enzymes involved in its metabolism. nih.gov
Protein NMR Studies: Isotopically labeled α-ketobutyrate is also used as a biosynthetic precursor to produce proteins with selectively labeled isoleucine residues for structural and dynamic studies by NMR spectroscopy. nih.govunl.pt
Table 2: Representative Research Applications of this compound This interactive table outlines potential research questions that can be addressed using this specific isotopic tracer.
| Research Area | Specific Objective | Role of 13C4,d2 Label | Analytical Technique |
|---|---|---|---|
| Cancer Metabolism | Quantify the contribution of threonine to TCA cycle anaplerosis in proliferating cancer cells. nih.gov | ¹³C₄ tracks the carbon skeleton into the TCA cycle. | LC-MS |
| Inborn Errors of Metabolism | Identify the specific enzymatic step affected in a suspected disorder of propionyl-CoA metabolism. | ¹³C₄ and d₂ labels track the fate of the molecule, revealing pathway bottlenecks. | GC-MS, LC-MS |
| Mitochondrial Function | Investigate the interplay between amino acid oxidation and glucose oxidation in cells with mitochondrial DNA mutations. nih.gov | ¹³C₄ traces the flux of amino acid-derived carbon relative to glucose-derived carbon. | LC-MS |
| Protein Structural Biology | Introduce a selectively labeled isoleucine residue to study protein-ligand interactions. nih.gov | The labeled precursor is incorporated during protein expression. | NMR Spectroscopy |
Properties
CAS No. |
360769-17-1 |
|---|---|
Molecular Formula |
C4H5NaO3 |
Molecular Weight |
130.052 |
IUPAC Name |
sodium;3,3-dideuterio-2-oxobutanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1; |
InChI Key |
SUAMAHKUSIHRMR-KQJMWJMRSA-M |
SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Synonyms |
2-Oxobutanoic Acid-13C4,d2 Sodium Salt; 2-Oxobutyric Acid-13C4,d2 Sodium Salt; Sodium 2-Oxobutyrate-13C4,d2; Sodium α-Ketobutyrate-13C4,d2; _x000B_ |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies
Strategies for Biosynthetic Isotopic Enrichment of α-Ketobutyric Acid
The biosynthetic production of isotopically labeled α-ketobutyric acid is a cornerstone for studying protein structure and function. This approach leverages the natural metabolic pathways within cellular systems to incorporate stable isotopes from labeled precursors into the target molecule.
Precursor-Based Labeling Approaches in Cellular Systems
Precursor-based labeling is a widely employed strategy for the isotopic enrichment of amino acids and their metabolic precursors, including α-ketobutyric acid. nih.govresearchgate.net In this method, isotopically labeled compounds that are upstream in the biosynthetic pathway of the target molecule are introduced into the growth medium of microorganisms, typically Escherichia coli. nih.govunl.pt These precursors are taken up by the cells and metabolized, leading to the incorporation of the isotopic labels into the final product.
For the production of labeled isoleucine, α-ketobutyric acid isotopologues are frequently added to minimal media for bacterial protein overexpression. nih.gov This technique is highly effective for achieving selective labeling of isoleucine residues. The choice of precursor is critical and depends on the desired labeling pattern. For instance, to achieve specific labeling patterns in isoleucine side chains, various isotopologues of α-ketobutyric acid can be synthesized and used as additives in the culture media. nih.govunl.pt
A key advantage of this method is its cost-effectiveness compared to the direct use of expensive isotopically labeled amino acids, especially for protein production in mammalian cells. researchgate.net By exploiting the reversible reactions catalyzed by endogenous transaminases, cells can convert relatively inexpensive α-ketoacid precursors into the corresponding amino acids. researchgate.net
| Labeled Precursor | Cellular System | Target Molecule | Key Application |
| Isotopologues of α-ketobutyric acid | E. coli | Isoleucine | Selective labeling for protein NMR studies nih.govunl.pt |
| [1-¹³C]acetate | Microbial cultures | Polyketides, Amino Acids | Tracing biosynthetic pathways nih.gov |
| [1-¹³C]propionate | Microbial cultures | Polyketides | Elucidating biosynthetic origins nih.gov |
| [methyl-¹³C]methionine | Microbial cultures | Various metabolites | General metabolic labeling nih.gov |
| [1-¹⁵N]glutamate | Microbial cultures | Nitrogen-containing compounds | Nitrogen source tracking nih.gov |
| [¹³C₃¹⁵N₁]-pantothenic acid | Yeast (Pan6-deficient) | Acyl-CoA thioesters | Efficient generation of labeled coenzyme A derivatives nih.gov |
Targeted Isotope Incorporation Techniques for Specific Biomolecule Labeling
Targeted isotope incorporation techniques aim to label specific molecules or even specific positions within a molecule. This approach is particularly valuable for high-resolution NMR studies of large proteins and their complexes. unl.pt By selectively introducing isotopes, spectral complexity is reduced, and signal sensitivity is enhanced.
One of the most powerful applications of this technique is the selective labeling of methyl groups in amino acids such as isoleucine, leucine (B10760876), and valine. unl.pt Methyl groups are excellent probes for studying protein structure and dynamics due to their favorable spectroscopic properties. unl.pt The addition of specifically labeled α-ketobutyric acid to a D₂O-based minimal medium about one hour before the induction of protein overexpression is a standard protocol for achieving selective labeling of isoleucine δ1 methyl groups. unl.pt This method prevents the scrambling of the isotopic label, ensuring that the desired labeling pattern is maintained in the final protein. unl.pt
This targeted approach has been instrumental in advancing the capabilities of NMR spectroscopy for the characterization of high-molecular-weight proteins. unl.pt
Chemical Synthesis Protocols for α-Ketobutyric Acid-13C4,d2 Sodium Salt
While biosynthetic methods are powerful, chemical synthesis offers a direct and highly controlled route to producing this compound with precise isotopic enrichment.
Detailed Synthetic Routes for Isotopic Variants
The chemical synthesis of α-ketobutyric acid and its isotopologues often involves multi-step procedures starting from commercially available labeled precursors. A novel synthetic route has been established to access specific isotopologues, for example, for an Ile γ₁-¹³CH₂/δ-CD₃ pattern, which starts from tert-butyl bromoacetate. nih.gov The synthesis proceeds through the formation of a phosphorous ylide, followed by methylation using ¹³C-iodomethane. nih.gov This demonstrates the modularity of chemical synthesis in creating a variety of labeling patterns.
The specific compound, this compound, indicates a molecule where all four carbon atoms are ¹³C and two hydrogen atoms at the C3 position are replaced by deuterium (B1214612). The synthesis of such a molecule would require starting materials that are already appropriately labeled.
Optimization for Isotopic Purity and Yield
The final product's isotopic purity is a critical parameter, and for this compound, it is typically specified to be high, for example, 98% for both ¹³C and D. isotope.comeurisotop.com This high level of enrichment is essential for the accuracy and sensitivity of the subsequent analytical applications, such as NMR and mass spectrometry.
| Property | Value |
| Chemical Formula | ¹³CH₃¹³CD₂¹³CO¹³COONa sigmaaldrich.com |
| Molecular Weight | 130.05 isotope.comscbt.com |
| Isotopic Purity (¹³C) | 98% isotope.comeurisotop.com |
| Isotopic Purity (D) | 98% isotope.comeurisotop.com |
| Labeled CAS Number | 360767-17-1 isotope.comeurisotop.com |
Considerations for Efficient In Vivo and In Vitro Labeling Experiments
Successful isotopic labeling experiments, whether in a living organism (in vivo) or in a controlled laboratory setting (in vitro), require careful planning and execution to ensure efficient incorporation of the labeled precursor and to avoid metabolic scrambling.
For in vivo labeling in bacterial systems like E. coli, the timing of precursor addition is critical. Typically, the labeled α-keto acid is added to the minimal growth media approximately one hour before inducing protein overexpression. unl.pt The concentration of the precursor must also be optimized; for α-ketobutyrate, a final concentration of about 50–70 mg per liter of culture is often used. unl.pt It is also important to ensure that the main carbon source, such as [²H,¹³C]-glucose, is used efficiently by testing for maximal protein expression per gram of glucose in an unlabeled culture first. unl.pt
In in vitro studies, such as those involving purified enzymes, the primary consideration is to ensure that the labeled substrate, in this case, this compound, is stable and soluble in the reaction buffer. The prevention of isotope exchange with the solvent is also a key factor, particularly when working in aqueous solutions.
A critical aspect of all labeling experiments is the subsequent analysis to confirm the incorporation and to study the biological system. beilstein-journals.org Techniques like mass spectrometry and NMR are indispensable for verifying the extent and position of isotopic labeling. metwarebio.com
Metabolic Pathway Elucidation and Flux Analysis
Investigation of Amino Acid Catabolism and Anabolism using Isotope Tracing
α-Ketobutyric acid is a central intermediate in the metabolism of several amino acids. rupahealth.com The use of its stable isotope-labeled form is instrumental in dissecting the contributions of these amino acids to various metabolic pools.
α-Ketobutyrate is a key product in the catabolic pathways of both methionine and threonine. wikipedia.org It is generated from the degradation of homocysteine, a metabolite of methionine, and also results from the catabolism of threonine via the enzyme threonine dehydratase. wikipedia.org By introducing α-Ketobutyric Acid-13C4,d2 Sodium Salt into a biological system, researchers can trace the labeled carbon and deuterium (B1214612) atoms as they are incorporated into downstream metabolites, effectively mapping the subsequent metabolic fate of the carbon skeleton derived from these amino acids.
Table 1: Key Amino Acid Degradation Pathways Producing α-Ketobutyrate
| Precursor Amino Acid | Key Intermediate(s) | End Product of this Stage |
|---|---|---|
| Methionine | Homocysteine, Cystathionine | α-Ketobutyrate wikipedia.org |
| Threonine | - | α-Ketobutyrate wikipedia.org |
α-Ketobutyric acid is a direct precursor for the biosynthesis of the branched-chain amino acid isoleucine. isotope.comnih.gov This makes labeled α-ketobutyrate an invaluable tool for studying the dynamics of protein synthesis and isoleucine metabolism. Studies have utilized specific isotopologues, such as [3-¹³C, 4,4,4-²H₃] 2-ketobutyrate, as additives in cell culture media to achieve highly selective labeling of isoleucine residues in proteins. nih.gov This approach is particularly useful in NMR-based applications to probe protein structure and dynamics, as the specific labeling patterns induced by the precursor can be tracked and analyzed. nih.gov
The metabolic network involving α-ketobutyrate extends to other amino acids, including glycine (B1666218), valine, leucine (B10760876), and serine. rupahealth.com While the connection is not always direct, the pathways often converge. For instance, serine can be converted to pyruvate, a central metabolite that can enter pathways connected to α-ketobutyrate metabolism. mdpi.com Valine and leucine are branched-chain amino acids, and their metabolic pathways are linked. nih.gov Valine catabolism, in particular, can lead to the production of propionyl-CoA, a key downstream metabolite of α-ketobutyrate. nih.gov Tracing studies using labeled α-ketobutyrate can help quantify the flux and interplay between these interconnected amino acid metabolic routes.
Table 2: Metabolic Relationship of α-Ketobutyrate with Other Amino Acids
| Amino Acid | Nature of Interconnection | Common Metabolic Pool/Pathway |
|---|---|---|
| Isoleucine | Direct precursor isotope.comnih.gov | Isoleucine Biosynthesis |
| Valine | Shares downstream metabolites nih.gov | Propionyl-CoA Metabolism |
| Leucine | General branched-chain amino acid metabolism rupahealth.comnih.gov | Central Carbon Metabolism |
| Serine | Pathways converge at central metabolites rupahealth.commdpi.com | Pyruvate/TCA Cycle Intermediates |
| Glycine | General amino acid metabolism rupahealth.com | One-Carbon Metabolism |
Analysis of Carbon Flux through Central Metabolic Networks
Beyond amino acid metabolism, α-ketobutyrate serves as a significant entry point into central carbon metabolism. Its labeled variants are crucial for performing ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular reactions. nih.govnih.govd-nb.info
Once produced from amino acid catabolism, α-ketobutyrate is transported into the mitochondrial matrix. wikipedia.org There, it is converted by the branched-chain alpha-keto acid dehydrogenase complex into propionyl-CoA. wikipedia.org This conversion represents a critical node in metabolism, linking amino acid degradation with fatty acid and carbohydrate metabolism. By tracing the ¹³C and deuterium labels from this compound into propionyl-CoA and its derivatives, researchers can measure the rate of this conversion and the contribution of α-ketobutyrate to the propionyl-CoA pool.
The propionyl-CoA generated from α-ketobutyrate is further carboxylated to form (S)-methylmalonyl-CoA, which is then isomerized to (R)-methylmalonyl-CoA. wikipedia.org Finally, methylmalonyl-CoA mutase converts this molecule into succinyl-CoA. wikipedia.org Succinyl-CoA is a key intermediate of the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production and biosynthetic precursor supply. wikipedia.orgresearchgate.net The entry of succinyl-CoA derived from α-ketobutyrate is an anaplerotic reaction, meaning it replenishes TCA cycle intermediates. nih.gov Using this compound allows for the precise quantification of this anaplerotic flux, revealing how the catabolism of amino acids like methionine and threonine supports the function of the TCA cycle. researchgate.netnih.gov
Table 3: Metabolic Pathway from α-Ketobutyrate to the TCA Cycle
| Metabolite | Enzyme/Complex | Metabolic Pathway |
|---|---|---|
| α-Ketobutyrate | Branched-chain alpha-keto acid dehydrogenase | Propanoate Metabolism wikipedia.org |
| Propionyl-CoA | Propionyl-CoA carboxylase | Propanoate Metabolism wikipedia.org |
| (S)-Methylmalonyl-CoA | Methylmalonyl-CoA epimerase | Propanoate Metabolism wikipedia.org |
| (R)-Methylmalonyl-CoA | Methylmalonyl-CoA mutase | Propanoate Metabolism wikipedia.org |
| Succinyl-CoA | - | Tricarboxylic Acid (TCA) Cycle wikipedia.orgresearchgate.net |
Dynamics within C5-Branched Dibasic Acid Metabolism
While the direct participation of α-ketobutyrate in the C5-branched dibasic acid metabolism pathway is not extensively detailed in current literature, the use of labeled tracers is fundamental to defining such connections. Metabolic flux analysis, empowered by compounds like this compound, is the primary methodology for quantifying the flow of metabolites through this and other pathways. This approach is essential for understanding how different metabolic routes are utilized and regulated under various physiological and pathological conditions.
Exploration of Transsulfuration Pathway Dynamics and Related Metabolites
The transsulfuration pathway is a key metabolic route responsible for the synthesis of cysteine and the catabolism of homocysteine. wikipedia.orgnih.gov This pathway is intricately linked with cellular energy and amino acid metabolism, and α-ketobutyrate is a central product of its activity. nih.govnih.gov Studies utilizing ¹³C isotope tracing have been pivotal in demonstrating how the metabolism of amino acids like cystine and methionine via transsulfuration can influence other core metabolic processes through the production of α-ketobutyrate. nih.govresearchgate.netresearchgate.net
Mechanisms of Cystathionine Lysis and α-Ketobutyrate Formation
The formation of α-ketobutyrate is a direct result of the enzymatic cleavage of cystathionine, an intermediate in the transsulfuration pathway. nih.gov This reaction is catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme cystathionine γ-lyase (CSE, also known as CTH). nih.govwikipedia.orgmdpi.com
This process involves the γ-elimination of cystathionine, cleaving the bond between the sulfur and gamma-carbon atoms to release cysteine. wikipedia.orgmdpi.com The remaining portion of the molecule is subsequently hydrolyzed to form α-ketobutyrate and ammonia. wikipedia.org This step is crucial for the catabolism of the carbon chain of methionine and homocysteine. nih.gov
Modulation of Glucose Oxidation and Mitochondrial Respiration via α-Ketobutyrate
Research has shown that α-ketobutyrate, produced via the transsulfuration pathway, plays a significant role in modulating cellular energy metabolism. nih.govnih.gov Specifically, it links the metabolism of sulfur-containing amino acids to glucose oxidation and mitochondrial function, particularly in cells with mitochondrial DNA (mtDNA) mutations. nih.govnih.govresearchgate.net
Activating or inhibiting the production of α-ketobutyrate has been demonstrated to be sufficient to modulate both glucose oxidation and mitochondrial respiration in these cells. nih.govnih.govresearchgate.net Cystine-stimulated transsulfuration serves as an adaptive mechanism that promotes residual glucose oxidation through the generation of α-ketobutyrate. nih.govnih.gov
Exogenously supplied α-ketobutyrate can act as an electron acceptor, which may help regenerate NAD⁺ from NADH, a crucial factor in situations of mitochondrial dysfunction where the NAD⁺/NADH ratio is often reduced. nih.govresearchgate.net However, the metabolic journey of α-ketobutyrate towards the tricarboxylic acid (TCA) cycle intermediate succinyl-CoA involves an ATP-consuming step via the enzyme propionyl-CoA carboxylase. researchgate.netnih.gov This ATP expenditure can effectively negate the ATP generated through mitochondrial substrate-level phosphorylation (mSLP). researchgate.netnih.gov
The table below summarizes research findings on the metabolic impact of α-ketobutyrate.
| Experimental Condition | Observed Effect | Implication |
| Addition of α-ketobutyrate to mtDNA mutant cells | Increased labeling of TCA cycle intermediates from [U-¹³C] glucose. researchgate.net | Promotes glucose oxidation. nih.govnih.gov |
| Inhibition of α-ketobutyrate production (CTH-knockdown) | Suppressed residual respiratory activity. nih.gov | α-ketobutyrate production is linked to the regulation of mitochondrial respiration. nih.govnih.gov |
| Catabolism of α-ketobutyrate in isolated mitochondria | Negates mitochondrial substrate-level phosphorylation (mSLP). researchgate.netnih.gov | The pathway to succinyl-CoA includes an ATP-consuming step that offsets mSLP. nih.gov |
| Stimulation of transsulfuration pathway | Increased production of α-ketobutyrate and subsequent formation of α-hydroxybutyrate. researchgate.net | Links amino acid metabolism to the cellular redox state (NAD⁺/NADH ratio). nih.govresearchgate.net |
Advanced Spectroscopic and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a primary technique that leverages the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. The strategic incorporation of stable isotopes from α-Ketobutyric Acid-¹³C₄,d₂ Sodium Salt significantly enhances the capabilities of NMR in biomolecular studies.
Biomolecular NMR for Protein Structure and Dynamics Studies
In the realm of structural biology, determining the three-dimensional structure and understanding the dynamic nature of proteins are crucial for elucidating their function. utoronto.canih.gov Solution NMR spectroscopy is a powerful method for these investigations, especially for large proteins and protein complexes. utoronto.ca The use of α-Ketobutyric Acid-¹³C₄,d₂ Sodium Salt is instrumental in this context as it acts as a biosynthetic precursor for the amino acid isoleucine. isotope.comisotope.com When proteins are expressed in media containing this labeled compound, ¹³C- and deuterium-labeled isoleucine residues are incorporated into the protein structure. nih.govd-nb.info
This specific labeling is particularly advantageous for studying high-molecular-weight proteins, where spectral overlap and rapid signal decay can be significant problems. utoronto.caunl.pt The presence of ¹³C allows for the use of ¹³C-edited or ¹³C-¹³C correlation experiments, which can simplify complex spectra and provide specific structural information. The deuterium (B1214612) labeling helps to reduce dipolar relaxation effects, leading to sharper NMR signals and enabling the study of protein dynamics over a wide range of timescales. utoronto.caunl.pt
| Feature | Description |
| Precursor | α-Ketobutyric Acid-¹³C₄,d₂ Sodium Salt is a precursor for the biosynthesis of isoleucine. isotope.comisotope.com |
| Application | Used in biomolecular NMR to study the structure and dynamics of proteins, particularly large ones. utoronto.caisotope.comunl.pt |
| Benefit | ¹³C and ²H labeling helps to simplify spectra, reduce signal overlap, and study protein dynamics. utoronto.caunl.pt |
Methyl-Labeling Strategies in Deuterated Proteins for NMR Assignments
For very large proteins and macromolecular complexes, uniform isotopic labeling can lead to overwhelmingly complex NMR spectra. A powerful strategy to overcome this is selective isotope labeling, particularly of methyl groups. unl.pt Methyl groups are excellent probes of protein structure and dynamics due to their favorable relaxation properties and their presence in the hydrophobic cores of proteins. d-nb.infounl.pt
α-Ketobutyric Acid-¹³C₄,d₂ Sodium Salt is a key reagent in methyl-labeling strategies. isotope.comckisotopes.com It is used as a precursor to specifically introduce ¹³C-labeled methyl groups into isoleucine residues in an otherwise deuterated protein. unl.ptnih.gov This is achieved by growing protein-expressing cells in a deuterated medium (D₂O) with deuterated glucose as the main carbon source, and adding the labeled α-ketobutyric acid. unl.pt The resulting protein has protonated ¹³C-methyl groups on its isoleucine residues, which stand out in the NMR spectrum against the deuterated background. eurisotop.com This selective labeling dramatically simplifies the spectrum and allows for unambiguous assignment of NMR signals, which is the first critical step in any detailed structural or dynamic study. nih.gov
| Labeling Strategy | Precursor Used | Outcome |
| Selective Isoleucine Methyl Labeling | α-Ketobutyric Acid-¹³C₄,d₂ Sodium Salt | Incorporation of ¹³C-labeled methyl groups at isoleucine residues in deuterated proteins. unl.ptnih.gov |
| ILV Labeling | α-Ketobutyric acid and α-Ketoisovaleric acid | Labeling of isoleucine, leucine (B10760876), and valine methyl groups. ckisotopes.comeurisotop.com |
Monitoring and Quantifying Metabolic Intermediates via NMR
Beyond structural biology, α-Ketobutyric Acid-¹³C₄,d₂ Sodium Salt is a valuable tracer for studying metabolism. isotope.comisotope.com By introducing this labeled compound into a biological system, researchers can use NMR spectroscopy to follow the metabolic fate of the ¹³C atoms. As the labeled α-ketobutyric acid is converted into isoleucine and subsequently participates in various metabolic pathways, the ¹³C label is transferred to other molecules.
NMR can detect and quantify these ¹³C-labeled metabolic intermediates, providing a dynamic picture of metabolic pathways. This approach allows for the measurement of metabolic fluxes and the identification of active metabolic routes in real-time and in vivo. The ability to trace the flow of carbon atoms through metabolic networks provides invaluable insights into cellular physiology and disease states.
Hyperpolarized ¹³C NMR Spectroscopy for Real-Time Metabolic Dynamics
Hyperpolarized ¹³C NMR is a cutting-edge technique that dramatically enhances the sensitivity of NMR by a factor of 10,000 or more, enabling the real-time observation of metabolic processes in living cells and even in vivo. nih.govnih.gov In this technique, a ¹³C-labeled substrate is hyperpolarized outside the biological system and then injected, allowing for the immediate tracking of its conversion into metabolic products.
Research has demonstrated the use of hyperpolarized [1-¹³C]ketobutyrate as a probe for monitoring the activity of the enzyme lactate (B86563) dehydrogenase (LDH). nih.gov Upon injection, the conversion of hyperpolarized α-ketobutyrate to α-hydroxybutyrate can be observed in real-time. nih.gov This provides a non-invasive way to assess the activity of specific enzymes and metabolic pathways, with potential applications in diagnosing and monitoring diseases characterized by altered metabolism, such as cancer and cardiovascular disease. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is another powerful analytical technique that measures the mass-to-charge ratio of ions. When combined with stable isotope labeling, it becomes a cornerstone of metabolic research.
Metabolic Flux Analysis (MFA) using Stable Isotope Tracers
Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates (fluxes) of metabolic reactions in a biological system. nih.govnih.gov This is achieved by feeding cells a substrate labeled with stable isotopes, such as ¹³C, and then measuring the distribution of these isotopes in downstream metabolites using mass spectrometry. ethz.chnih.gov
α-Ketobutyric Acid-¹³C₄,d₂ Sodium Salt is an ideal tracer for MFA studies. medchemexpress.com When cells are cultured in the presence of this compound, the ¹³C and ²H labels are incorporated into isoleucine and other metabolites. By analyzing the mass isotopomer distributions of these metabolites with MS, researchers can deduce the pathways through which the labeled atoms have traveled and quantify the fluxes through different metabolic routes. nih.govvanderbilt.edu This provides a detailed map of cellular metabolism and can reveal how metabolic networks are rewired in response to genetic or environmental perturbations. vanderbilt.edu
Quantitative Metabolomics via Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving highly accurate and precise quantification of metabolites. nih.govrsc.org The technique involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, α-Ketobutyric Acid-13C4,d2 Sodium Salt—to a sample prior to processing and analysis. medchemexpress.com This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous (naturally occurring) analyte but has a different mass due to the incorporation of heavy isotopes (four ¹³C atoms and two deuterium atoms). sigmaaldrich.com
During mass spectrometric analysis, the instrument distinguishes between the native α-ketobutyric acid and the heavy-labeled standard based on their mass-to-charge (m/z) ratio. mdpi.com The mass shift for the standard is +6 atomic mass units compared to the unlabeled molecule. sigmaaldrich.com By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the added standard, the absolute concentration of the native α-ketobutyric acid in the original sample can be calculated with high accuracy. This method effectively corrects for any loss of analyte during sample extraction, purification, and the ionization process in the mass spectrometer, making it a gold-standard technique in quantitative metabolomics. nih.gov The compound is explicitly designed for applications in metabolomics and as an MS/MS standard. isotope.comisotope.com
Isotopologue Profiling and Distribution Analysis
Isotopologue profiling is a powerful technique used to trace the flow of atoms through metabolic pathways, an approach known as metabolic flux analysis. medchemexpress.com While this compound is primarily used as a quantification standard, the principles of isotopologue analysis are central to its utility. In a typical metabolic flux experiment, a stable isotope tracer (like ¹³C-labeled glucose or glutamine) is introduced into a biological system. As the tracer is metabolized, the heavy isotopes are incorporated into downstream metabolites, including α-keto acids. nih.gov
This results in a distribution of different isotopologues (molecules that differ only in their isotopic composition) for each metabolite. Mass spectrometry can then measure the relative abundance of each isotopologue (e.g., M+1, M+2, M+3, etc.). nih.gov This distribution pattern provides a detailed snapshot of the activity of various metabolic pathways. The defined, heavy isotopic signature of this compound (M+6) ensures that it is clearly distinguished from any biologically generated isotopologues from the tracer, allowing it to serve as a reliable anchor for quantification without interfering with the analysis of the metabolic flux-derived isotopologue patterns. isotope.comisotope.com
Coupling with Liquid Chromatography (LC-MS) for Comprehensive Metabolite Analysis
To analyze metabolites in complex biological samples such as serum or cell extracts, mass spectrometry is almost always coupled with a chromatographic separation technique, most commonly Liquid Chromatography (LC-MS). nih.gov LC separates the individual components of the mixture before they enter the mass spectrometer. For the analysis of α-keto acids, reverse-phase chromatography is typically employed. nih.gov
In this setup, this compound is added to the sample at the beginning of the preparation process. The sample is then injected into the LC system, where the native α-ketobutyric acid and the labeled standard co-elute (exit the chromatography column at the same time) due to their identical chemical properties. The eluent flows directly into the mass spectrometer, which quantifies both the native and labeled forms. This LC-MS approach allows for the specific and accurate measurement of α-ketobutyric acid even in the presence of other structurally similar compounds or isomers, which are separated chromatographically. nih.gov
Table 1: Example Parameters for LC-MS/MS Analysis of Keto Acids
| Parameter | Specification | Source |
|---|---|---|
| LC System | Waters Acquity Classic UPLC | nih.gov |
| Column | Waters Cortecs UPLC T3 (100x2.1 mm, 1.6 µm) | nih.gov |
| Mobile Phase A | 0.0125% Acetic Acid in Water | nih.gov |
| Mobile Phase B | 0.0125% Acetic Acid in Water:Methanol (60:40) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative | mdpi.com |
| MS Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
Other Chromatographic and Detection Methodologies
While mass spectrometry is a dominant technique, other methods are also employed for the analysis of α-keto acids, particularly those based on High-Performance Liquid Chromatography (HPLC) with alternative detectors.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Alpha-Keto Acids
An alternative to mass spectrometry for the quantification of α-keto acids is HPLC coupled with fluorescence detection. rsc.orgnih.gov This method is renowned for its sensitivity and reproducibility. nih.gov Since α-keto acids are not natively fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the molecules. berkeley.edu
A common and effective derivatizing agent for this purpose is 1,2-diamino-4,5-methylenedioxybenzene (DMB). rsc.orgrsc.org The DMB molecule reacts with the α-keto acid functional group to form a highly fluorescent quinoxalinol derivative. This reaction is typically carried out by heating the sample with the DMB reagent before injection into the HPLC system. rsc.org The resulting fluorescent derivatives are then separated on a reverse-phase column and detected by a fluorescence detector set to specific excitation and emission wavelengths. rsc.org This method provides the sensitivity needed to measure low concentrations of α-keto acids in biological samples. rsc.org
Table 2: Typical Conditions for HPLC-Fluorescence Analysis of Alpha-Keto Acids
| Parameter | Specification | Source |
|---|---|---|
| Derivatization Reagent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | rsc.orgrsc.org |
| Separation Column | Inertsil ODS-4V (250 × 3.0 mm, 5.0 µm) | rsc.org |
| Mobile Phase A | Methanol/Water (30/70, v/v) | rsc.org |
| Mobile Phase B | Methanol | rsc.org |
| Detection | Fluorescence | nih.govrsc.org |
| Excitation Wavelength | 367 nm | rsc.org |
| Emission Wavelength | 446 nm | rsc.org |
| Column Temperature | 40°C | rsc.org |
Application in Biological and Cellular Research Models
Investigation in Mammalian Cell Culture Systems
While direct studies utilizing α-Ketobutyric Acid-13C4,d2 Sodium Salt in mammalian cell culture for metabolic reprogramming are not extensively documented in publicly available research, the metabolism of its unlabeled counterpart, α-ketobutyrate, provides a basis for understanding its potential applications. Isotope tracing studies using other labeled compounds have established a robust framework for metabolic flux analysis in mammalian cells, which can be extended to this specific tracer. nih.govnih.govresearchgate.netnih.gov
In Vitro Metabolic Reprogramming Studies
The study of metabolic reprogramming, a hallmark of cancer, often involves tracing the fate of key metabolites. creative-proteomics.com α-Ketobutyrate is an intermediate in several metabolic pathways, including the catabolism of threonine and methionine, and its metabolism is interconnected with central carbon metabolism. wikipedia.orghealthmatters.io Research on mtDNA mutant cells has shown that α-ketobutyrate, derived from the transsulfuration pathway, can influence glucose oxidation. nih.govresearchgate.net This suggests that this compound could be a useful tracer to investigate the metabolic rewiring in cancer cells, particularly in relation to amino acid metabolism and its link to the tricarboxylic acid (TCA) cycle. By tracking the ¹³C and deuterium (B1214612) labels, researchers could quantify the flux through pathways involving α-ketobutyrate and understand how these pathways are altered in cancer.
Understanding Cellular Adaptations to Metabolic Perturbations
Cells adapt their metabolism in response to various perturbations, including oxidative stress and genetic mutations. α-Ketoacids, including α-ketobutyrate, have been shown to protect mammalian cells in culture from hydrogen peroxide-induced cytotoxicity, indicating an antioxidant role. nih.gov In cells with mitochondrial DNA mutations, the metabolism of cystine and the subsequent production of α-ketobutyrate are altered, which in turn modulates glucose oxidation and mitochondrial respiration. nih.govresearchgate.net The use of this compound as a tracer would enable a detailed investigation of these adaptive mechanisms. For example, it could help to elucidate how the metabolic flux through the transsulfuration pathway is adjusted under conditions of oxidative stress or mitochondrial dysfunction.
Studies in Microbial and Prokaryotic Expression Systems
The application of this compound is well-established in the field of protein expression in microbial systems, particularly in Escherichia coli.
Optimization of Protein Isotope Labeling in E. coli
This compound is a key precursor for the biosynthesis of the amino acid isoleucine. In the context of protein production in E. coli for structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy, this labeled compound is used to introduce stable isotopes into proteins at specific sites. This selective labeling is crucial for simplifying complex NMR spectra and enabling the study of large proteins and protein complexes. The ¹³C and deuterium labels from the precursor are incorporated into the isoleucine residues of the expressed protein, providing valuable probes for structural and dynamic studies.
Metabolic Engineering Approaches in Microorganisms
Metabolic engineering of microorganisms like E. coli aims to optimize the production of desired compounds, such as amino acids. By using this compound as a tracer, researchers can track the efficiency of isoleucine biosynthesis pathways that have been genetically modified. This allows for the identification of metabolic bottlenecks and the rational design of further engineering strategies to enhance production yields. The known toxicity of α-ketobutyrate at high concentrations in microorganisms also makes it a target for metabolic engineering efforts to improve its conversion rate to the final product. researchgate.net
Insights from Animal Model Studies (e.g., Rodents)
Direct studies employing this compound in rodent models are not prominently reported in the available scientific literature. However, research on the metabolism of unlabeled α-ketobutyrate in rats provides foundational knowledge for potential in vivo tracing studies.
Research has demonstrated that the oxidative decarboxylation of α-ketobutyrate occurs in the mitochondria of various rat tissues, with the highest activity found in the heart, followed by the liver, brain, kidney, and skeletal muscle. nih.gov This process is influenced by dietary protein intake and fasting. nih.gov Furthermore, studies in perfused rat livers have shown that α-ketobutyrate can serve as a precursor for gluconeogenesis and can inhibit the decarboxylation of pyruvate. nih.gov
A recent study has also highlighted the potential of α-ketobutyrate to extend the lifespan of aged male mice and improve the healthspan of both male and female mice, suggesting a role in aging processes. researchgate.net These findings in animal models lay the groundwork for future in vivo metabolic flux studies using this compound to quantitatively assess its metabolism in different physiological and pathological states. Such studies would be invaluable for understanding the whole-body metabolism of this keto acid and its role in health and disease.
In Vivo Isotope Tracing and Flux Analysis
The use of stable isotope-labeled compounds like this compound is fundamental to in vivo isotope tracing and metabolic flux analysis. This methodology allows scientists to follow the journey of carbon atoms from a specific precursor molecule through various interconnected metabolic pathways under physiological conditions. nih.gov By introducing the labeled α-ketobutyrate into a biological system, researchers can identify and quantify the downstream metabolites that incorporate the ¹³C and deuterium labels. This provides a dynamic view of metabolic network activity, far beyond the static snapshot offered by traditional metabolomics.
Metabolic flux analysis, powered by data from such tracing experiments, quantifies the rates (fluxes) of reactions within a metabolic network. Studies have utilized ¹³C isotope tracing to investigate the metabolic reprogramming in cells, for instance, in those with mitochondrial DNA mutations. nih.gov In such research, tracing the metabolism of molecules like α-ketobutyrate helps to elucidate how different metabolic pathways are interconnected. nih.gov For example, research has shown that the metabolism of the amino acid cystine can enhance glucose oxidation through the production of α-ketobutyrate via the transsulfuration pathway. nih.gov By tracing the labeled carbons, it's possible to determine how modulating α-ketobutyrate production can directly impact glucose oxidation and mitochondrial respiration, revealing it as a crucial metabolic link. nih.gov This approach is powerful for identifying adaptive metabolic mechanisms in response to genetic or pathological states. nih.gov
The natural metabolic role of α-ketobutyrate stems from the degradation of amino acids such as threonine and methionine. wikipedia.org Once formed, it is transported into the mitochondria and converted into propionyl-CoA, which subsequently enters the citric acid cycle as succinyl-CoA. wikipedia.org Using a labeled tracer like this compound enables precise tracking of this conversion and the distribution of its carbon skeleton into central energy pathways.
Tissue-Specific Metabolic Insights in Research Animals
Studies in research animals, primarily rats, have demonstrated that the metabolism of α-ketobutyrate is not uniform across all tissues, highlighting a significant degree of tissue specificity. nih.gov This differential metabolic capacity is crucial for understanding the integrated metabolic physiology of the whole organism.
Research characterizing the oxidative decarboxylation of α-ketobutyrate has shown that the enzymatic activity responsible for its breakdown is present in numerous tissues, with the highest levels found in the heart. nih.gov The liver, often considered the central metabolic organ, also shows substantial activity, which is highly responsive to dietary changes. nih.gov For example, increasing the protein content in the diet of rats from 6% to 40% resulted in a fivefold increase in the activity of liver α-ketobutyrate dehydrogenase. nih.gov Conversely, a 24-hour fast was found to decrease this enzyme's activity by 40% in the liver, heart, and kidney. nih.gov The brain and skeletal muscle also possess the capacity to metabolize this keto acid, albeit at lower rates than the heart and liver. nih.gov
Table 1: Relative α-Ketobutyrate Dehydrogenase Activity in Various Rat Tissues
This table displays the relative activity of the enzyme responsible for α-ketobutyrate metabolism across different tissues in rats, with liver activity set as the baseline of 100%. Data sourced from reference nih.gov.
| Tissue | Relative Dehydrogenase Activity (%) |
| Heart | 127 |
| Liver | 100 |
| Brain | 63 |
| Kidney | 57 |
| Skeletal Muscle | 38 |
| Small Intestine | 7 |
Furthermore, studies using ¹⁴C-labeled α-keto acids have provided specific insights into their transport across the blood-brain barrier (BBB) in rats. nih.gov These experiments revealed that α-ketobutyrate crosses the BBB via a saturable, carrier-mediated transport system. nih.gov This transport can be inhibited by other straight-chain keto acids, suggesting a shared carrier, but not by glucose or certain amino acids. nih.gov The kinetic parameters of this transport have been quantified, providing a deeper understanding of how the brain accesses this and related energy substrates. nih.gov
Table 2: Blood-Brain Barrier Transport Kinetics for α-Ketobutyrate in Rats
This table presents the kinetic parameters for the transport of α-ketobutyrate across the blood-brain barrier in rats. Data sourced from reference nih.gov.
| Parameter | Value | Unit |
| K_m (Transport Affinity) | 0.11 | mM |
| V_max (Maximum Transport Rate) | 15.7 | nmol · g⁻¹ · min⁻¹ |
This substantial extrahepatic capacity for α-ketobutyrate metabolism suggests a distributed system for handling this metabolite, ensuring metabolic flexibility even when the function of a single organ, like the liver, is compromised. nih.gov
Enzymology and Biochemical Mechanisms
Characterization of Enzymes Interacting with α-Ketobutyrate
α-Ketobutyrate serves as a substrate for several important enzymes, and understanding these interactions is crucial for elucidating its metabolic roles.
The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) is a key mitochondrial enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the transamination of branched-chain amino acids. ebi.ac.uk While its primary substrates are α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate, the BCKDC exhibits a relatively broad substrate specificity. wikipedia.org
Research has shown that the BCKDC can also oxidize α-ketobutyrate (also known as 2-oxobutanoate). wikipedia.org In fact, the complex oxidizes α-ketobutyrate at rates that are comparable to its canonical branched-chain amino acid substrates. wikipedia.org The degradation of α-ketobutyrate by BCKDC leads to the formation of propionyl-CoA. This positions the BCKDC as a significant enzyme in the catabolism of this particular α-keto acid. The activity of the BCKDC is tightly regulated by a phosphorylation/dephosphorylation cycle, which in turn is influenced by the availability of its substrates. nih.govnih.gov
| Enzyme Complex | Apparent Km for α-Ketobutyrate (µM) |
|---|---|
| Branched-Chain 2-Oxo Acid Dehydrogenase (BCODH) | 26 |
| Pyruvate Dehydrogenase (PDH) | 114 |
This table displays the apparent Michaelis constants (Km) of purified branched-chain 2-oxo acid dehydrogenase (BCODH), also known as BCKDC, and pyruvate dehydrogenase (PDH) for the substrate α-ketobutyrate. nih.gov
Lactate (B86563) dehydrogenase (LDH) is an oxidoreductase that catalyzes the reversible conversion of pyruvate to lactate. nih.gov The enzyme exists as five different isoenzymes (LDH-1 to LDH-5), which are tetramers of two different subunits, M (muscle) and H (heart). nih.gov These isoforms exhibit different kinetic properties and substrate affinities. researchgate.net
α-Ketobutyrate is an endogenous structural analog of pyruvate and also serves as a substrate for LDH, which reduces it to α-hydroxybutyrate. nih.gov Interestingly, the substrate specificity of LDH isoforms for α-ketobutyrate differs significantly from that for pyruvate. nih.gov The activity of the M-subunit dominant isoforms (like LDH-5, found in skeletal muscle and liver) with α-ketobutyrate is considerably lower than with pyruvate. nih.gov In contrast, the H-subunit dominant isoforms (like LDH-1, prevalent in the heart) show comparable activity with both α-ketobutyrate and pyruvate. nih.gov This differential specificity suggests that α-ketobutyrate could be a valuable probe for investigating the activity of specific LDH isoforms in different tissues. nih.gov In vitro studies have demonstrated that the production of α-hydroxybutyrate from α-ketobutyrate by bovine heart LDH-1 is significantly higher than the production of lactate from pyruvate. nih.gov
| LDH Isoform | Substrate | Relative Product Formation Ratio (α-Hydroxybutyrate/Lactate) |
|---|---|---|
| LDH-1 (Bovine Heart) | α-Ketobutyrate vs. Pyruvate | 5.0 ± 2.9 |
| LDH-5 (Rabbit Muscle) | α-Ketobutyrate vs. Pyruvate | 0.32 ± 0.16 |
This table shows the ratio of the integrated area of the product to the substrate for hyperpolarized [13C]α-ketobutyrate and [13C]pyruvate in reactions with isolated LDH-1 and LDH-5. A higher ratio indicates greater product formation. nih.gov
The metabolic pathway of α-ketobutyrate is intricately linked to the catabolism of odd-chain fatty acids and certain amino acids. Following its conversion to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex, a series of three enzymes are responsible for its further metabolism. droracle.ai
Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. droracle.ai This reaction requires ATP and bicarbonate. droracle.ai PCC plays a crucial role in introducing a carboxyl group that is essential for the subsequent steps in the pathway. fiveable.me
Methylmalonyl-CoA Epimerase (MCE): The D-methylmalonyl-CoA produced by PCC is then acted upon by methylmalonyl-CoA epimerase. This enzyme catalyzes the epimerization of D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA. nih.govwikipathways.org This stereochemical conversion is a prerequisite for the final step in this metabolic sequence.
Methylmalonyl-CoA Mutase (MCM): The final enzyme in this pathway is methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. fiveable.me It catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. nih.govwikipathways.org Succinyl-CoA is an intermediate of the citric acid cycle, and its formation from α-ketobutyrate allows the carbon skeleton of this α-keto acid to be utilized for energy production or gluconeogenesis.
Threonine dehydratase, also known as threonine ammonia-lyase, is a key enzyme in the biosynthesis of isoleucine and is responsible for the production of α-ketobutyrate from threonine. nih.govwikipedia.org This enzyme catalyzes the deamination of L-threonine to yield α-ketobutyrate and ammonia. wikipedia.org
The catalytic mechanism of threonine dehydratase is dependent on a pyridoxal-5'-phosphate (PLP) cofactor and involves a series of steps: wikipedia.orgebi.ac.uk
Formation of an external aldimine: The amino group of the threonine substrate attacks the internal aldimine formed between the PLP cofactor and a lysine residue in the active site of the enzyme, leading to the formation of an external aldimine with the substrate. ebi.ac.uk
Deprotonation and dehydration: A proton is abstracted from the α-carbon of the threonine, followed by the elimination of the hydroxyl group from the β-carbon, resulting in the formation of an aminoacrylate intermediate. wikipedia.orgebi.ac.uk
Tautomerization and hydrolysis: The aminoacrylate intermediate tautomerizes to an imine, which is then hydrolyzed to release α-ketobutyrate and ammonia. wikipedia.orgebi.ac.uk The enzyme is then regenerated for another catalytic cycle.
Glutamate dehydrogenase (GDH) is an enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. nih.gov While its primary substrate is glutamate, the substrate specificity of GDH can be altered through protein engineering techniques such as site-directed mutagenesis. researchgate.netresearchgate.net
The active site of GDH contains specific residues that are crucial for substrate binding and recognition. nih.gov By modifying these residues, it is possible to change the enzyme's preference for certain substrates. For example, studies have shown that mutating key residues in the active site of Clostridium symbiosum NAD+-specific GDH can significantly increase its catalytic efficiency with NADPH. researchgate.net Similarly, the coenzyme specificity of isocitrate dehydrogenase has been successfully reversed through site-directed mutagenesis. researchgate.net
While there are no specific reports on engineering GDH to favor α-ketobutyrate, the principles of altering substrate specificity are well-established. By identifying the key residues in the active site of GDH that interact with the γ-carboxyl group of glutamate, it is theoretically possible to engineer mutants with a higher affinity for α-ketobutyrate, which has a shorter side chain. This could be achieved by replacing bulky residues with smaller ones to accommodate the different substrate or by introducing new interactions that favor the binding of α-ketobutyrate.
Mechanistic Enzymology and Kinetic Analysis with Isotopic Substrates
The use of isotopically labeled substrates, such as α-Ketobutyric Acid-13C4,d2 Sodium Salt, is a powerful tool in mechanistic enzymology and for conducting detailed kinetic analyses of enzyme-catalyzed reactions. nih.govnih.gov Isotopic labeling allows researchers to trace the fate of specific atoms through a reaction pathway and to measure kinetic isotope effects (KIEs), which provide valuable information about the transition state of a reaction. nih.govnih.gov
The replacement of carbon-12 with carbon-13 and hydrogen with deuterium (B1214612) in α-ketobutyric acid can influence the rates of bond-breaking and bond-forming steps in an enzymatic reaction. nih.gov By measuring the reaction rates with the labeled and unlabeled substrates, it is possible to determine the KIE. A significant KIE can indicate that the cleavage of a C-H or C-C bond is a rate-limiting step in the catalytic mechanism. nih.gov
For example, in the study of dehydrogenase enzymes, deuterium labeling can be used to probe the mechanism of hydride transfer. The use of hyperpolarized [1-13C]pyruvate has been instrumental in studying LDH kinetics in vivo, and similar approaches with [13C]ketobutyrate have provided insights into LDH isoform specificity. nih.govescholarship.org The preparation of specifically labeled compounds like [3,3-2H2]-13C 2-ketobutyrate has been reported for use in NMR-based studies of protein dynamics, highlighting the utility of such labeled molecules in biochemical research. utoronto.ca
The kinetic data obtained from studies using isotopically labeled substrates can be used to construct detailed models of enzyme mechanisms, including the identification of intermediates and the determination of the relative rates of different steps in the catalytic cycle. nih.gov This information is essential for a complete understanding of how enzymes function and for the development of specific inhibitors or the engineering of enzymes with novel properties.
Computational Approaches: Molecular Docking and Enzyme Modeling for α-Ketobutyrate Interactions
Computational methods are indispensable tools for elucidating the intricacies of enzyme-ligand interactions at an atomic level. Techniques such as molecular docking and enzyme modeling provide profound insights into how α-ketobutyrate, the core structure of this compound, binds to and is processed by various enzymes. These in silico approaches allow researchers to predict binding conformations, identify key amino acid residues involved in catalysis and recognition, and understand the dynamic nature of these biochemical interactions. nih.govyoutube.com
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. nih.govyoutube.com This method is crucial for understanding the structural basis of substrate specificity and for guiding protein engineering efforts.
In the context of α-ketobutyrate, molecular docking has been employed to investigate its interaction with the active sites of several enzymes. For instance, a semi-rational design strategy to improve the activity of a transaminase from Paracoccus pantotrophus (ppTA) toward 2-ketobutyrate utilized homology modeling and molecular docking to identify potential mutation sites within the substrate-binding pocket. nih.gov Similarly, computational simulations were used to predict candidate residues in the substrate-binding pocket of pyruvate oxidase (PoxB), which helped in engineering the enzyme to attenuate its affinity for α-ketobutyrate (also referred to as 2-OBA). researchgate.net
The process involves placing the α-ketobutyrate molecule in various orientations and conformations within the enzyme's active site and scoring these poses based on factors like binding energy. youtube.comajol.info Lower binding energy scores typically indicate a more stable and favorable interaction. These studies reveal the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. researchgate.net
Interactive Table: Molecular Docking Studies of α-Ketobutyrate with Various Enzymes
| Enzyme | PDB Code (Template) | Software/Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Transaminase (ppTA) | Not Specified | Homology Modeling, Molecular Docking | Not Specified | V153 | nih.gov |
| Pyruvate Oxidase (PoxB) | Not Specified | Computational Simulation | Not Specified | F112 | researchgate.net |
| Cystathionine γ-lyase (CSE) | 2NMP | CDOCKER | Not Specified | Not Applicable (Product) | nih.gov |
Note: This table summarizes findings from computational studies on enzymes known to interact with or produce α-ketobutyrate. The specific isotopic label (13C4,d2) does not significantly alter the fundamental binding interactions in these models.
Enzyme Modeling and Molecular Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes in both the enzyme and the ligand over time. dtu.dkresearchgate.net MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of the enzyme-ligand complex, the role of solvent molecules, and the flexibility of different protein regions. nih.govfrontiersin.org
For enzymes that interact with α-ketobutyrate, MD simulations can:
Assess Complex Stability: By monitoring metrics like the root-mean-square deviation (RMSD) and the radius of gyration (Rg) over the simulation period, researchers can determine if the binding of α-ketobutyrate leads to a stable complex. researchgate.net
Elucidate Binding Mechanisms: Simulations can reveal the pathway of ligand entry into the active site and highlight the conformational changes required for binding and catalysis. chemrxiv.org
Refine Docking Poses: MD simulations can be used to refine the results of molecular docking, providing a more accurate representation of the binding mode by accounting for the dynamic nature of the system.
For example, MD simulations of pyridoxal-5′-phosphate (PLP)-dependent enzymes, such as methionine γ-lyase which produces α-ketobutyrate, are crucial for understanding the role of the cofactor and the surrounding active site residues during the catalytic cycle. frontiersin.org These models must account for the correct protonation states of the cofactor and key amino acid residues to accurately simulate the enzyme's function. frontiersin.org
Interactive Table: Parameters in Molecular Dynamics Simulations for Enzyme-Ligand Studies
| Parameter | Description | Typical Values/Observations | Reference |
| Simulation Time | The duration of the simulation. | 10s to 100s of nanoseconds (ns) | researchgate.net |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of protein backbone atoms from their initial position, indicating structural stability. | Stable systems show convergence to a plateau within 1-2 Å. | researchgate.net |
| Rg (Radius of Gyration) | Measures the compactness of the protein structure. | Stable values indicate the protein is not unfolding. | researchgate.net |
| Binding Free Energy | A calculation (e.g., using MM/PBSA) to estimate the strength of the enzyme-ligand interaction. | Lower values (more negative) indicate stronger binding. | nih.gov |
These computational approaches are powerful for generating hypotheses and interpreting experimental data. By modeling the interactions between α-ketobutyrate and its associated enzymes, researchers can gain a deeper understanding of metabolic pathways and design targeted strategies for enzyme engineering and modulation. nih.govduke.edu
Future Directions and Emerging Research Avenues
Exploring Novel Metabolic Networks and Uncharted Pathways
The central metabolism of α-Ketobutyric acid is well-established. It is a key intermediate in the catabolism of amino acids such as threonine, methionine, and cysteine. wikipedia.orgrupahealth.comhealthmatters.io Upon formation, it is transported into the mitochondria and converted into propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle at the level of succinyl-CoA. wikipedia.orghealthmatters.io However, the full extent of its metabolic influence is still being uncovered.
Isotopically labeled tracers like α-Ketobutyric Acid-13C4,d2 Sodium Salt are indispensable tools for mapping these uncharted territories. cernobioscience.com By introducing this labeled compound into a biological system, researchers can track the journey of the 13C-carbon backbone and the deuterium (B1214612) atoms through various enzymatic reactions. This allows for the identification of not only the flux through known pathways but also the discovery of previously unknown metabolic fates of the molecule.
A significant research finding demonstrated that the metabolism of cystine through the transsulfuration pathway, which produces α-ketobutyrate, can enhance glucose oxidation in cells with mitochondrial DNA (mtDNA) mutations. nih.gov Using 13C isotope tracing, the study revealed an adaptive metabolic link between amino acid metabolism and central carbon metabolism, highlighting a novel regulatory role for α-ketobutyrate. nih.gov Such studies exemplify how labeled precursors are used to elucidate complex metabolic reprogramming in disease states. The ability to trace the labeled atoms allows scientists to uncover new connections and build more comprehensive metabolic network models.
Table 1: Known and Potential Metabolic Fates of α-Ketobutyric Acid
| Pathway | Key Intermediates | Role of Isotopic Labeling |
|---|---|---|
| Amino Acid Catabolism | Propionyl-CoA, Succinyl-CoA | Quantify the contribution of amino acids like threonine and methionine to the TCA cycle. wikipedia.org |
| Transsulfuration Pathway | Cysteine, Glutathione | Trace the link between amino acid metabolism and antioxidant synthesis. rupahealth.comnih.gov |
| Isoleucine Biosynthesis | (precursor) | Used as a labeled precursor to study protein synthesis and structure. isotope.comnih.gov |
| Uncharted Pathways | Novel or unexpected metabolites | Identify new metabolic byproducts or shunts by detecting the isotopic label in previously unassociated compounds. vanderbilt.edu |
Advancements in Quantitative Metabolic Flux Analysis Techniques
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular reactions. creative-proteomics.comnih.gov The methodology relies on feeding cells an isotopically labeled substrate and measuring the incorporation of the label into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). creative-proteomics.comvanderbilt.edu This distribution of isotopes, or isotopologues, directly reflects the underlying metabolic fluxes. nih.gov
This compound is a sophisticated tracer designed for advanced MFA studies. isotope.commedchemexpress.com The presence of both heavy carbon (¹³C) and deuterium (²H or d) provides multiple layers of information, allowing for more robust and detailed flux maps. Modern analytical platforms can precisely detect these mass shifts, enabling the accurate quantification of carbon and hydrogen flow through complex and interconnected pathways. creative-proteomics.com
Recent advancements in MFA involve the use of multiple, strategically chosen isotopic tracers to resolve complex metabolic networks. nih.gov For instance, a study quantifying fluxes in whole animals used fifteen different ¹³C-labeled tracers to map the interconversion rates between circulating nutrients and their tissue-specific contributions to the TCA cycle. nih.gov In such experimental designs, this compound can serve as a critical tracer to probe pathways related to amino acid and fatty acid oxidation. nih.gov By tracing the unique labeling pattern from this precursor, researchers can deconvolve overlapping pathways and gain a more precise understanding of systemic metabolism. nih.gov
Integration with Multi-Omics Data for Systems-Level Understanding
To achieve a holistic understanding of biological systems, data from metabolomics must be integrated with other "omics" disciplines, including genomics, transcriptomics, and proteomics. metabolon.comresearchgate.net This multi-omics approach connects changes in metabolic function (the metabolome) to the underlying genetic blueprint (the genome), gene expression (the transcriptome), and protein synthesis (the proteome). e-enm.orgmdpi.com
Flux data derived from experiments using this compound provide a functional readout of the metabolic state. researchgate.net When a change in flux is detected in a specific pathway, researchers can integrate this finding with other omics data to uncover the regulatory mechanisms. For example, an observed increase in the flux from α-ketobutyrate into the TCA cycle could be correlated with an upregulation in the transcription of genes encoding the necessary enzymes (transcriptomics) or an increase in the abundance of those enzyme proteins (proteomics).
This integrative strategy provides a powerful, systems-level view of metabolic regulation. e-enm.org For instance, research into the biosynthesis of complex plant-based natural products has successfully combined RNA-sequencing data with metabolite analysis to identify the genes responsible for specific metabolic conversions. rsc.org Similarly, integrating flux data from α-Ketobutyric Acid-13C4,d2 tracing with other omics datasets can reveal how genetic variations or environmental signals translate into functional metabolic changes, offering comprehensive insights into health and disease. nih.gov
Table 2: A Multi-Omics Approach to Interpreting Metabolic Flux Data
| Omics Layer | Data Type | Insight Provided |
|---|---|---|
| Metabolomics / Fluxomics | Isotope labeling patterns from α-Ketobutyric Acid-13C4,d2 | Quantifies the rate and direction of metabolic reactions. vanderbilt.edu |
| Transcriptomics | mRNA expression levels | Reveals changes in the expression of genes encoding metabolic enzymes. e-enm.org |
| Proteomics | Protein abundance and modifications | Shows the abundance and activity state of the enzymes carrying out the reactions. mdpi.com |
| Genomics | DNA sequence variations | Identifies genetic predispositions that may affect metabolic capacity. nih.gov |
Development of New Isotopic Labeling Strategies for Complex Biomolecules
The design of isotopic tracers is continually evolving to answer more specific and complex biological questions. nih.gov this compound is itself an example of a sophisticated labeling strategy, where the combination of ¹³C and deuterium labels provides unique advantages. It is frequently used as a precursor for the stereospecific methyl labeling of isoleucine residues in proteins. nih.gov This application is crucial for advanced protein NMR studies, where observing the dynamics of specific methyl groups provides insight into protein structure and function.
The rationale for dual labeling is multifaceted. The ¹³C atoms allow for tracing the carbon skeleton through metabolic pathways, while the deuterium atoms can be used to probe reaction mechanisms involving C-H bond cleavage or to simplify complex NMR spectra. cernobioscience.comnih.gov
Future research in this area focuses on several key aspects:
Rational Tracer Design: Creating novel labeled molecules to probe specific enzymatic reactions or pathways with higher precision.
Dynamic Labeling: Performing time-course experiments to measure not just steady-state fluxes but also how quickly pathways respond to perturbations. vanderbilt.edu
Cost-Effective Protocols: Developing more efficient methods for synthesizing labeled compounds and incorporating them into biomolecules, thereby making these powerful techniques more accessible to the research community. nih.gov
Table 3: Comparison of Isotopic Labeling Strategies
| Labeling Strategy | Description | Primary Application |
|---|---|---|
| Uniform Labeling | All carbons in a molecule are replaced with ¹³C (e.g., U-¹³C-glucose). | General tracing of a carbon source through central metabolism. nih.gov |
| Positional Labeling | Only specific atoms are labeled (e.g., 1-¹³C-glucose). | To resolve fluxes at specific branch points or reactions. nih.gov |
| Dual Isotope Labeling | Incorporates two different stable isotopes (e.g., ¹³C and ²H in α-Ketobutyric Acid-13C4,d2). | Probing reaction mechanisms; advanced NMR; resolving complex pathways. nih.gov |
| Dynamic Labeling | Introducing the tracer and sampling over a time course. | Measuring metabolite turnover rates and pathway dynamics. vanderbilt.edu |
Application in Synthetic Biology and Metabolic Engineering for Non-Natural Metabolite Production
Synthetic biology and metabolic engineering are fields dedicated to redesigning microorganisms to produce valuable chemicals, such as biofuels, pharmaceuticals, and novel materials. nih.govnih.gov This often involves creating entirely new metabolic pathways for the production of non-natural metabolites. youtube.com
Isotopic tracers like this compound are vital tools in this engineering process. vanderbilt.edu After a synthetic pathway is introduced into a host organism like bacteria or yeast, MFA is used to quantify its performance. vanderbilt.edu By tracing the labeled precursor, engineers can determine the efficiency of the engineered pathway and identify metabolic bottlenecks. For example, the analysis might reveal that a significant portion of the labeled α-ketobutyrate is being diverted into a competing native pathway, reducing the yield of the desired product. nih.gov
Armed with this quantitative flux data, researchers can make targeted genetic modifications to optimize the host's metabolism. nih.gov This could involve overexpressing the gene for a rate-limiting enzyme in the synthetic pathway or deleting a gene in a competing pathway to redirect carbon flow. This iterative cycle of design, build, and test—underpinned by quantitative analysis with isotopic tracers—is fundamental to successfully engineering microbes for the sustainable production of both natural and non-natural compounds. nih.govyoutube.com
Table of Compound Names
| Compound Name |
|---|
| This compound |
| α-Ketobutyric acid |
| Propionyl-CoA |
| Succinyl-CoA |
| Threonine |
| Methionine |
| Cysteine |
| Isoleucine |
| Glutathione |
| Glucose |
| Cystine |
| Colchicine |
| Dopamine |
| 4-hydroxydihydrocinnamaldehyde |
| Lactate (B86563) |
| Triglyceride |
| Glycerol |
| Fatty acid |
| Acetyl-CoA |
| Oxaloacetate |
| Malate |
| α-ketoisovaleric acid |
| Pyruvate |
Q & A
Q. What is the role of α-Ketobutyric Acid-13C4,d2 Sodium Salt in metabolic pathway studies?
This compound serves as a stable isotope-labeled precursor in the biosynthesis of isoleucine. When added to bacterial minimal media, it is incorporated into proteins via metabolic pathways, enabling precise tracking of isotopic labels using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, in E. coli, the labeled α-ketobutyrate is converted to isoleucine, allowing researchers to study protein dynamics or metabolic flux in controlled experiments .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation and moisture absorption. Store at 2–8°C in a dry, ventilated environment .
- Handling : Use spark-free tools and static-safe equipment to avoid combustion risks. Wear nitrile gloves, protective eyewear, and a lab coat to minimize skin/eye contact .
Q. What analytical techniques validate the isotopic purity of this compound?
High-resolution mass spectrometry (HRMS) quantifies 13C and 2H incorporation, while NMR (e.g., 13C-NMR) confirms positional labeling accuracy. For example, 13C-NMR can distinguish between 13C4 labeling at the carboxyl groups versus the methyl branches .
Advanced Research Questions
Q. How do you design isotopic tracing experiments using this compound to study protein dynamics?
- Experimental Setup : Supplement bacterial minimal media with 0.5–2 mM this compound. Use auxotrophic E. coli strains (e.g., lacking isoleucine biosynthesis enzymes) to force reliance on the labeled precursor .
- Controls : Include unlabeled α-ketobutyrate and negative controls (no supplement) to assess background signals.
- Analysis : After protein purification, use LC-MS/MS to map isotopic incorporation into peptides. Quantify labeling efficiency using software like MaxQuant or Skyline .
Q. What challenges arise in synthesizing isotopically labeled α-Ketobutyric Acid derivatives?
- Synthesis : Key challenges include minimizing side reactions during methylation (e.g., over-methylation at the α-position) and ensuring high isotopic enrichment. For example, using NaHMDS as a base and 13C-iodomethane in a dimethylhydrazone intermediate reduces unwanted byproducts .
- Purification : Distillation or column chromatography is required to separate labeled products from unreacted precursors. Lyophilization under acidic conditions yields the sodium salt with >98% isotopic purity .
Q. How do you troubleshoot inconsistent isotopic incorporation in bacterial cultures?
- Media Optimization : Ensure minimal media lacks competing carbon sources (e.g., glucose) that could dilute the label.
- Growth Conditions : Monitor bacterial density (OD600) to avoid overgrowth, which can deplete the labeled precursor prematurely.
- Metabolic Interference : Check for endogenous α-ketobutyrate production via threonine deaminase activity; use enzyme inhibitors if necessary .
Q. What methodological considerations apply to in vivo vs. in vitro studies with this compound?
- In Vivo : Administer via intraperitoneal injection or dietary supplementation. Monitor clearance rates using blood/tissue sampling at timed intervals.
- In Vitro : Use cell culture systems with controlled oxygen levels to prevent oxidative degradation of the compound. For extracellular flux assays, pair with Seahorse analyzers to track real-time metabolic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
